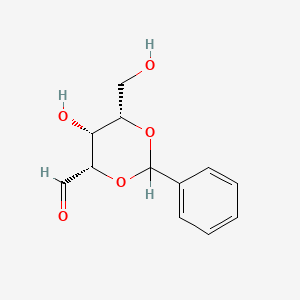

2,4-O-Benzylidene-L-xylose

Overview

Description

2,4-O-Benzylidene-L-xylose is a sugar derivative generally utilized in biomedical projects related to drug synthesis . Specifically, it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .

Synthesis Analysis

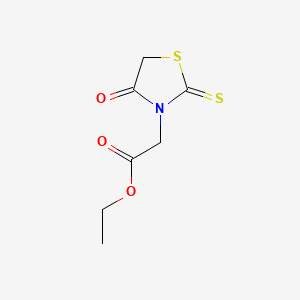

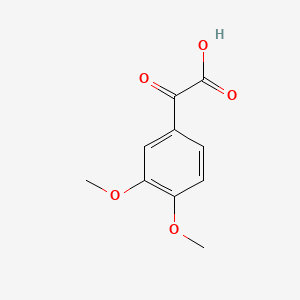

The sonochemical synthesis of benzylidene derivatives of enolizable carbonyls, which includes 2,4-O-Benzylidene-L-xylose, has been described in a research paper . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis

The molecular formula of 2,4-O-Benzylidene-L-xylose is C12H14O5 . Its molecular weight is 238.24 g/mol .Chemical Reactions Analysis

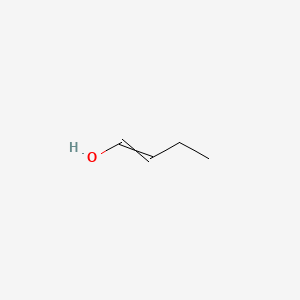

The reaction of carbohydrates with aldehydes and ketones has been comprehensively reviewed . The acetal formation is believed to be a stepwise process that initially involves the hemiacetal formation .Physical And Chemical Properties Analysis

The boiling point of 2,4-O-Benzylidene-L-xylose is predicted to be 458.1°C . Its density is predicted to be 1.362 g/cm3 . The pKa value is predicted to be 12.74 .Scientific Research Applications

Biofuels and Chemicals Production

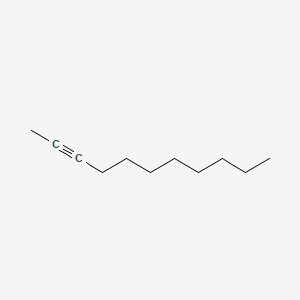

“2,4-O-Benzylidene-L-xylose” is a derivative of xylose, which is the second most abundant sugar present in nature . Efficient utilization of xylose, including its derivatives, is crucial for the development of economically viable processes to produce biofuels and chemicals from biomass .

Microbial Fermentation

The bioconversion of xylose, including “2,4-O-Benzylidene-L-xylose”, is a significant area of research. Some microorganisms cannot naturally assimilate xylose, and the uptake and metabolism of xylose are inhibited by glucose . Therefore, efforts have been made to engineer the transporters and enzymes involved in xylose utilization to improve the conversion efficiency of xylose .

Proteomics Research

“2,4-O-Benzylidene-L-xylose” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study the structure, function, and interactions of proteins that interact with xylose.

Lignocellulosic Biomass Utilization

Xylose, from which “2,4-O-Benzylidene-L-xylose” is derived, is a major component of lignocellulosic biomass . Lignocellulosic biomass is an environment-friendly alternative to fossil energy for fuels and chemicals production . Therefore, “2,4-O-Benzylidene-L-xylose” could play a role in the utilization of lignocellulosic biomass.

Biochemical Routes for Uptake and Conversion of Xylose

“2,4-O-Benzylidene-L-xylose” could be involved in the biochemical routes for the uptake and conversion of xylose by microorganisms . This could lead to the development of new strategies for improving the efficiency of biofuel production.

Separation, Purification, and Refining Processes

The separation, purification, and refining process of “2,4-O-Benzylidene-L-xylose” is a subject of research . Understanding and improving these processes could lead to more efficient and cost-effective production of this compound.

Mechanism of Action

Target of Action

It is generally utilized in biomedical projects related to drug synthesis .

Biochemical Pathways

, it’s known that carbohydrates like this compound can react with aldehydes and/or ketones in the presence of catalysts to give cyclic acetals and/or ketals. This reaction is routinely used in carbohydrate chemistry for the protection of hydroxyl groups in a sugar to prevent their interference in chemical transformations of other hydroxyl groups of that sugar .

Result of Action

It’s known that it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .

Safety and Hazards

When handling 2,4-O-Benzylidene-L-xylose, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCKHSIBLXIZKN-FEZOTEKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952879 | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30608-02-7 | |

| Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)

![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)

![3-tert-Butyl-4H-indeno[1,2-c]isoxazol-4-one](/img/structure/B1619276.png)